4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
Description
The compound 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine belongs to the 1,2,4-triazole class of heterocyclic molecules, which are widely studied for their pharmacological and agrochemical properties. Synthesized via a multi-step reaction, its structure was confirmed using $^1$H NMR, mass spectrometry (MS), elemental analysis, and single-crystal X-ray diffraction . The crystal structure exhibits intermolecular π–π stacking interactions, which influence its stability and reactivity. Antifungal bioassays demonstrated moderate activity, positioning it as a candidate for further optimization .
Properties
Molecular Formula |
C21H18N4S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4S/c1-16-7-9-17(10-8-16)15-26-21-24-23-20(18-11-13-22-14-12-18)25(21)19-5-3-2-4-6-19/h2-14H,15H2,1H3 |
InChI Key |
QGTISANLWPLXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of hydrazine derivatives with appropriate acylating agents. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiol derivatives. The final step involves the coupling of the triazole derivative with a pyridine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where different nucleophiles can replace the existing substituents.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 430.54 g/mol. The structural characteristics include a triazole ring, a pyridine moiety, and a sulfanyl group, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole ring exhibit potential against various pathogens, including bacteria and fungi. For instance:
- A study demonstrated that derivatives of 1,2,4-triazoles showed moderate to good activity against Staphylococcus aureus and Enterococcus faecalis .
- The compound's structure allows it to interact effectively with microbial enzymes, inhibiting their function, which is crucial for the survival of these pathogens.
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively researched. The compound has exhibited promising results in inhibiting cancer cell growth through:
- Inducing apoptosis in cancer cells by targeting specific pathways associated with cell proliferation .
- Inhibiting key enzymes involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as tyrosinase , which is involved in melanin production and is a target for treating hyperpigmentation disorders. Preliminary screening indicated that certain derivatives displayed significant inhibition at micromolar concentrations .
Other Therapeutic Applications
Research also suggests that this compound may possess additional therapeutic properties:
- Anticonvulsant Activity : Some studies have indicated that triazole compounds can exhibit anticonvulsant effects, making them potential candidates for epilepsy treatment.
- Antiviral Activity : The unique structure of this compound allows it to interfere with viral replication mechanisms, showing promise against various viral infections.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant inhibition against tyrosinase activity, suggesting its potential use in treating skin disorders .
Case Study 2: Antimicrobial Screening
In another investigation, several derivatives of the triazole compound were screened for antimicrobial efficacy. Compounds were tested against a panel of bacteria and fungi, with results indicating that modifications to the sulfanyl group enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions can affect various biological pathways, contributing to the compound’s antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Derivatives and Their Properties
Physicochemical and Electronic Properties
- Crystal Packing: The target compound’s π–π stacking contrasts with the dimeric crystal structure of a related 1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone, which forms via S···S interactions .
- Electron-Withdrawing Groups : Chlorine and nitro substituents (e.g., in 4-(4-benzyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine ) increase polarity and reactivity, enhancing interactions with biological targets.
Biological Activity
The compound 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C24H21N5S
- Molecular Weight : 431.52 g/mol
- CAS Number : 478049-24-0
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds demonstrated that those containing the sulfanyl group showed enhanced activity against a range of bacterial strains. The compound was evaluated for its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent in treating infections.
2. Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have shown that the compound effectively inhibits the growth of Candida albicans and Aspergillus niger, with IC50 values in the low micromolar range. This positions it as a candidate for further development in antifungal therapies.
3. Anticancer Activity
The anticancer potential of triazole derivatives has been a focus of recent research. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results from cell viability assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was confirmed in animal models, where it demonstrated significant tumor reduction compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. The presence of the methylphenylsulfanyl group appears to enhance lipophilicity and cellular uptake, contributing to increased potency. Studies suggest that modifications to the pyridine ring can further improve selectivity and reduce off-target effects.
Case Study 1: Antimicrobial Efficacy
A study published in Arkivoc evaluated a series of triazole derivatives, including our compound, for their antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited MIC values significantly lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Mechanism
In another investigation, researchers explored the mechanism by which the compound induces apoptosis in cancer cells. Using flow cytometry and Western blot analysis, they demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
